Sgp91 ds-tat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

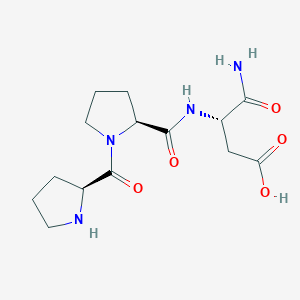

Sgp91 ds-tat is a peptide inhibitor of nicotinamide adenine dinucleotide phosphate oxidase, an enzyme complex responsible for producing reactive oxygen species in cells. This compound is composed of the gp91phox sequence linked to the human immunodeficiency virus-tat peptide, which facilitates its entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sgp91 ds-tat is synthesized by linking the gp91phox sequence to the human immunodeficiency virus-tat peptide. The synthesis involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sgp91 ds-tat primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as coupling agents (e.g., N,N’-diisopropylcarbodiimide), protecting groups (e.g., fluorenylmethyloxycarbonyl), and cleavage reagents (e.g., trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure high yield and purity .

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, with a molecular formula of C109H202N52O25S1 and a molecular weight of 2673.3 .

Scientific Research Applications

Sgp91 ds-tat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a peptide inhibitor for nicotinamide adenine dinucleotide phosphate oxidase assembly, which is crucial for studying the role of reactive oxygen species in various biological processes . In medicine, this compound is used to investigate the mechanisms of diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders . In industry, it is used in the development of new therapeutic agents targeting oxidative stress pathways .

Mechanism of Action

Sgp91 ds-tat exerts its effects by inhibiting the assembly of nicotinamide adenine dinucleotide phosphate oxidase, thereby reducing the production of reactive oxygen species. The human immunodeficiency virus-tat peptide facilitates the entry of this compound into cells, where it binds to the gp91phox subunit of nicotinamide adenine dinucleotide phosphate oxidase, preventing its interaction with other subunits and inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds:

- gp91 ds-tat

- NOX2 ds-tat

- sgp91 ds-tat, scrambled

Uniqueness: this compound is unique due to its specific sequence and ability to inhibit nicotinamide adenine dinucleotide phosphate oxidase assembly effectively. Compared to other similar compounds, this compound has a higher affinity for the gp91phox subunit and a more efficient cellular entry mechanism facilitated by the human immunodeficiency virus-tat peptide .

Properties

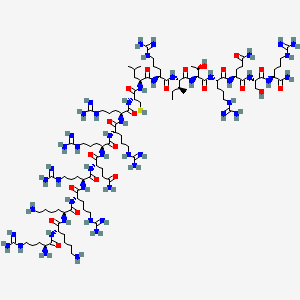

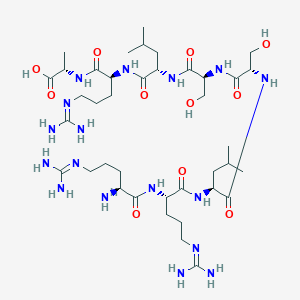

Molecular Formula |

C98H190N50O22S |

|---|---|

Molecular Weight |

2453.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)148-71(51(5)150)89(170)143-61(29-18-44-130-97(119)120)80(161)142-64(32-34-69(103)152)83(164)145-66(47-149)86(167)132-53(72(104)153)23-12-38-124-91(107)108)147-84(165)62(30-19-45-131-98(121)122)140-85(166)65(46-49(2)3)144-87(168)67(48-171)146-81(162)60(28-17-43-129-96(117)118)138-77(158)57(25-14-40-126-93(111)112)136-78(159)58(26-15-41-127-94(113)114)139-82(163)63(31-33-68(102)151)141-79(160)59(27-16-42-128-95(115)116)137-76(157)56(24-13-39-125-92(109)110)135-75(156)55(22-8-10-36-100)134-74(155)54(21-7-9-35-99)133-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,167)(H,133,154)(H,134,155)(H,135,156)(H,136,159)(H,137,157)(H,138,158)(H,139,163)(H,140,166)(H,141,160)(H,142,161)(H,143,170)(H,144,168)(H,145,164)(H,146,162)(H,147,165)(H,148,169)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |

InChI Key |

UDXLMNBSEKSZPG-OALAUQGLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)